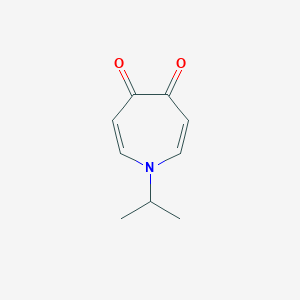

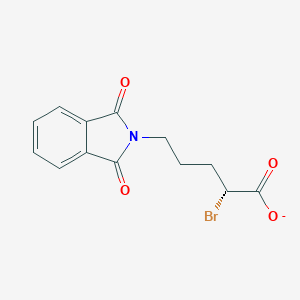

O-乙酰基-N-苄氧羰基羟胺

描述

Synthesis Analysis

The synthesis of O-Acetyl-N-carbobenzoxyhydroxylamine and related compounds involves multiple steps, including benzoylation, acetylation, oximation, and esterification processes. For instance, Zhao et al. (2011) described the synthesis of a two-photon carbazole photoinitiator starting from N-ethylcarbazole through successive o-methyl benzoylation and acetylation, followed by oximation and esterification, achieving a moderate yield of 76.9% (Zhao et al., 2011). Dhanju and Crich (2016) developed a method for preparing diverse N,N,O-trisubstituted hydroxylamines by partial reduction and acetylation of N-acyloxy secondary amines (Dhanju & Crich, 2016).

Molecular Structure Analysis

Structural characterization of synthesized compounds is crucial for understanding their reactivity and properties. Techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy are commonly employed for this purpose. For example, the structure of carbazole derivatives synthesized by Zhao et al. was confirmed using these techniques, highlighting the importance of structural analysis in the synthesis process (Zhao et al., 2011).

Chemical Reactions and Properties

O-Acetyl-N-carbobenzoxyhydroxylamine participates in various chemical reactions, including esterification and oximation, which are essential for synthesizing more complex organic molecules. Darbeau et al. (2005) investigated the reaction of N-carbobenzoxy-O-carbobenzoxyhydroxylamine with dimethyl sulfoxide, demonstrating its reactivity and the formation of unique products (Darbeau et al., 2005).

科学研究应用

酶活性和代谢途径

芳香胺的代谢活化: 研究探索了 N-乙酰转移酶 (NAT) 和 O-乙酰转移酶 (OAT) 等酶在芳香胺代谢活化中的作用,芳香胺与致癌过程有关。这些酶催化芳香胺的乙酰化,影响它们的生物活化和解毒途径。这些酶的多态性表明,由于代谢活性不同,个体对癌症的易感性存在差异 (Land 等人,1989; Kawakubo 等人,1988).

乙酰转移酶在癌症研究中的作用: 对乙酰转移酶活性的进一步研究提供了对与人膀胱中致癌物-DNA 加合物形成相关的代谢途径的见解。该研究强调了 NAT1 和 NAT2 酶在导致共价 DNA 加合物的生物活化过程中发挥的重要作用,这是致癌作用的关键事件 (Badawi 等人,1995).

化学合成和生化研究

N-ε-乙酰基-N-ε-羟基-L-赖氨酸的合成: 对铁载体成分(如 N-ε-乙酰基-N-ε-羟基-L-赖氨酸)合成的研究表明,O-乙酰基-N-苄氧羰基羟胺衍生物可用于制造微生物铁载体的铁结合成分。这突出了它在合成生物活性分子和研究微生物铁获取中的应用 (胡 & 米勒,1994).

新型精神活性物质的代谢: 2C-B-Fly-NBOMe 等新型精神活性物质的代谢涉及 O-脱甲基、羟基化和 N-乙酰化等途径,其中类似于 O-乙酰基-N-苄氧羰基羟胺的衍生物在理解这些物质的代谢命运中发挥作用 (Šuláková 等人,2021).

安全和危害

属性

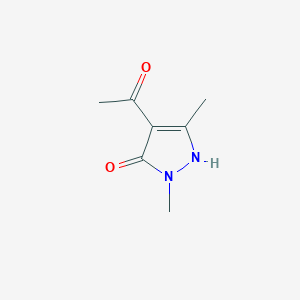

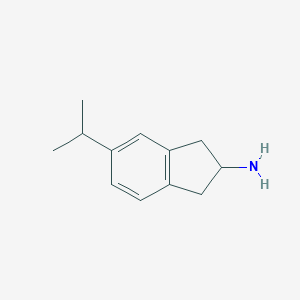

IUPAC Name |

phenylmethoxycarbonylamino acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-8(12)15-11-10(13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIRDDKOGLZHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ONC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449659 | |

| Record name | benzyl (acetyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Acetyl-N-carbobenzoxyhydroxylamine | |

CAS RN |

180798-01-0 | |

| Record name | benzyl (acetyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)